

Poziotinib pharmacokinetics half-life distribution volume

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Compound Focus: Poziotinib

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Core Pharmacokinetic Parameters of Poziotinib

The table below summarizes the key population pharmacokinetic parameters for **poziotinib** and its two primary metabolites, M1 and M2, derived from studies in patients with advanced solid malignancies [1].

Parameter	Poziotinib (Parent Drug)	Metabolite M1	Metabolite M2
Structural Model	Two-compartment model	One-compartment model	One-compartment model
Absorption (Ka)	$1.45 \pm 0.23 \text{ h}^{-1}$	-	-
Apparent Clearance (CL/F)	34.5 L/h (29.4% CV)	-	-
Central Volume of Distribution (Vc/F)	$185 \pm 12.7 \text{ L}$	-	-
Apparent Peripheral Volume of Distribution (Vp/F)	164 L (53.5% CV)	-	-

Parameter	Poziotinib (Parent Drug)	Metabolite M1	Metabolite M2
Primary Metabolizing Enzymes	CYP3A4 (major route), CYP2D6 (partial route) [2] [3] [4]	Formed mainly by CYP3A4	Formed mainly by CYP2D6
Effect of Food	Alters absorption rate (increased Tmax in fed state) [1] [5]	-	-
Influential Covariate	Body Weight (on Vc)	-	-

Key Experimental Protocols in PK Research

Understanding how these parameters are derived is critical. Here are methodologies from key studies.

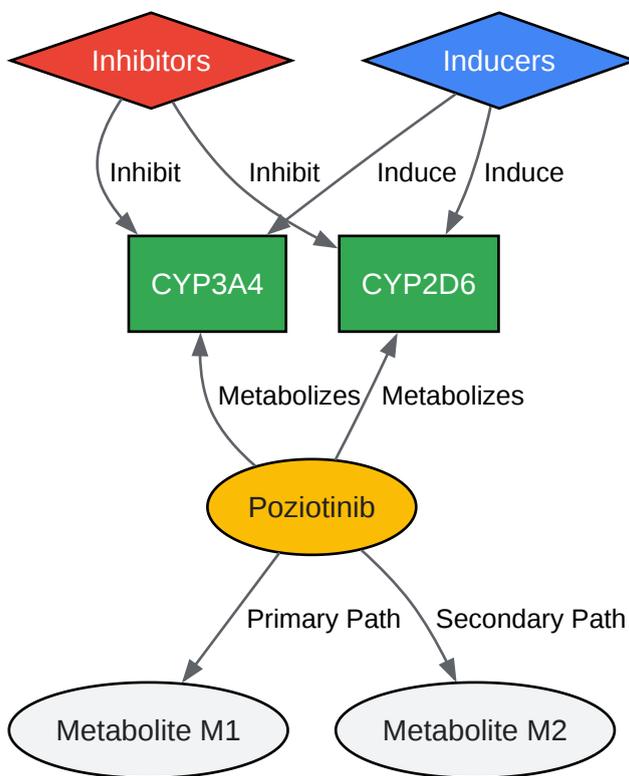
Study Focus	Population PK Model Development [1]	Cocktail Method for CYP Inhibition/Induction [4]
Objective	Develop a population PK model for poziotinib and its metabolites.	Investigate poziotinib's potential to inhibit or induce cytochrome P450 (CYP) enzymes.
Subjects	72 patients from phase I studies.	Sprague-Dawley rats (in vivo) and Rat Liver Microsomes (RLMs, in vitro).
Dosing	Oral tablets (0.5-32 mg) on intermittent (14-day on/7-day off) or continuous schedules.	In vivo: Co-administration of poziotinib with a cocktail of CYP probe substrates. In vitro: Incubation of poziotinib with RLMs and NADPH.
Sample Collection	Serial blood samples collected over 24-48 hours after dosing on Day 1 and Day 14.	Serial blood samples collected from rats after probe substrate administration.
Analytical Method	Nonlinear mixed-effect modeling (NONMEM).	UPLC-MS/MS to quantify probe substrates and their metabolites in plasma and microsomes.

Study Focus	Population PK Model Development [1]	Cocktail Method for CYP Inhibition/Induction [4]
Key Measurements	Estimation of population mean PK parameters, inter-individual variability, and covariate effects (e.g., body weight, food).	Calculation of half-maximal inhibitory concentration (IC_{50}), inhibition constant (K_i), and comparison of pharmacokinetic parameters of probes with/without poziotinib.

Metabolism and Drug-Drug Interactions (DDIs)

Poziotinib is metabolized primarily in the liver, generating multiple metabolites, with **M1 (dihydroxylation)** and **M2 (demethylation)** being the most significant [2] [4]. The formation of M1 is primarily mediated by **CYP3A4**, while **CYP2D6** plays a key role in forming M2 [2] [3] [4]. This profile makes **poziotinib** susceptible to interactions with drugs that modulate these enzymes.

The following diagram illustrates the primary metabolic pathways and potential interactions.



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Poziotinib metabolism and key CYP enzyme interactions.

- **Clinically Observed DDIs:** Pre-treatment with **dacomitinib** (a CYP2D6 inhibitor) in rats significantly increased **poziotinib**'s AUC and decreased its clearance, indicating a potential for increased exposure and toxicity risk in humans [2]. Similarly, natural compounds like **Schisandrin A and B** (found in traditional Chinese medicine) inhibited **poziotinib** metabolism *in vitro* and in rat models, increasing systemic exposure [3].
- **Poziotinib as a perpetrator of DDIs:** *In vitro* and rat studies show that **poziotinib** itself can inhibit **CYP2B1/2C11** and induce **CYP1A2/2E1**, suggesting potential interactions with drugs metabolized by these enzymes [4].

Key Clinical and Research Implications

- **Dosing Schedule:** The maximum tolerated dose (MTD) differs based on the schedule: **24 mg/day** for an intermittent schedule (14 days on/7 days off) and **18 mg/day** for continuous dosing [5] [6].
- **Administration:** Food intake affects the absorption rate of **poziotinib**, which should be considered for consistent dosing in clinical practice [1] [5].
- **Toxicity Management:** The most common treatment-emergent adverse events are diarrhea, rash, stomatitis, pruritus, and anorexia [5] [6]. The irreversible ErbB family blockade contributes to its efficacy and toxicity profile.

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